molecular formula C5H3BrIN B1290381 3-Bromo-2-iodopyridine CAS No. 408502-43-2

3-Bromo-2-iodopyridine

Cat. No.: B1290381
CAS No.: 408502-43-2
M. Wt: 283.89 g/mol
InChI Key: NYCGGAQICCWUCI-UHFFFAOYSA-N
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Description

3-Bromo-2-iodopyridine (3-BIP) is an organic compound that has been studied extensively in recent years due to its potential applications in science and technology. It is a heterocyclic compound with an aromatic ring and a bromine-iodine substitution pattern. 3-BIP has been used in a wide range of applications, including drug discovery, organic synthesis, and materials science.

Safety and Hazards

3-Bromo-2-iodopyridine is harmful and an irritant . It should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured, and contact with eyes, skin, or clothing should be avoided .

Mechanism of Action

Target of Action

3-Bromo-2-iodopyridine is a chemical compound used primarily in scientific research and development . It is often used as a precursor or starting material for the synthesis of various other compounds . .

Mode of Action

It is likely that its interactions with biological targets would depend on the specific context of its use, such as the other compounds it is combined with in a reaction .

Biochemical Pathways

This compound is known to be involved in metal-catalyzed cross-coupling reactions, which are key processes in the synthesis of various organic compounds . These reactions can lead to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.37, suggesting it could potentially cross cell membranes .

Result of Action

As a chemical reagent, the primary result of this compound’s action is the formation of new chemical bonds and structures during reactions. The specific molecular and cellular effects would depend on the context of its use and the other compounds involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in cross-coupling reactions may be affected by the type of catalyst used, the temperature of the reaction, and the solvent in which the reaction takes place .

Properties

IUPAC Name

3-bromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCGGAQICCWUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634872
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408502-43-2
Record name 3-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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